2-Methylbenzothiazole-6-boronic acid
Overview
Description
2-Methylbenzothiazole-6-boronic acid, also known as MeBTB, is an organic compound with the chemical formula C8H8BNO2S. It has a molecular weight of 193.03 g/mol . The IUPAC name for this compound is 2-methyl-1,3-benzothiazol-6-ylboronic acid .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The linear formula of 2-Methylbenzothiazole-6-boronic acid is C8H8BNO2S . The InChI code for this compound is 1S/C8H8BNO2S/c1-5-10-7-3-2-6 (9 (11)12)4-8 (7)13-5/h2-4,11-12H,1H3 .Physical And Chemical Properties Analysis
The compound is stored at refrigerated temperatures .Scientific Research Applications
Sensing Applications
Boronic acids, including 2-Methylbenzothiazole-6-boronic acid, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . This can include both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows for their use in various areas such as biological labelling . This could potentially be applied to 2-Methylbenzothiazole-6-boronic acid, allowing for its use in labelling biological samples for further study.
Protein Manipulation and Modification
Boronic acids have shown growth in their interaction with proteins, their manipulation, and cell labelling . This suggests that 2-Methylbenzothiazole-6-boronic acid could potentially be used in protein manipulation and modification.
Separation Technologies
Boronic acids have been utilized in separation technologies . Given this, 2-Methylbenzothiazole-6-boronic acid could potentially be used in the separation of specific compounds in a mixture.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This suggests that 2-Methylbenzothiazole-6-boronic acid could potentially be used in the development of new therapeutic drugs.
Synthesis of Complex Molecules
Boronic acids have been used in the synthesis of complex molecules . This could potentially include the use of 2-Methylbenzothiazole-6-boronic acid in the synthesis of complex boronic acids.
Safety And Hazards
properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2S/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTHDHCPCNNOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(S2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729122 | |
Record name | (2-Methyl-1,3-benzothiazol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzothiazole-6-boronic acid | |
CAS RN |
866332-18-5 | |
Record name | (2-Methyl-1,3-benzothiazol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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